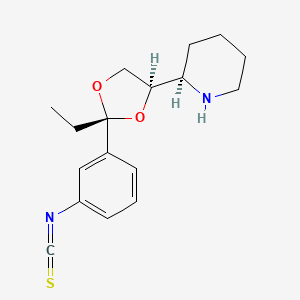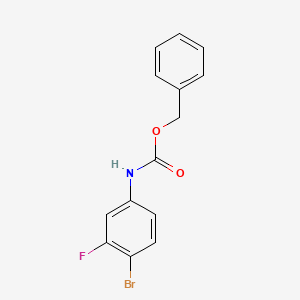
1-(Methylsulfonyl)-3-(trimethylstannyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methylsulfonyl)-3-(trimethylstannyl)-1H-indole is an organotin compound that features both a methylsulfonyl group and a trimethylstannyl group attached to an indole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylsulfonyl)-3-(trimethylstannyl)-1H-indole typically involves the introduction of the methylsulfonyl and trimethylstannyl groups onto the indole ring through a series of organic reactions. One common method involves the reaction of 1H-indole with methylsulfonyl chloride in the presence of a base to introduce the methylsulfonyl group. Subsequently, the trimethylstannyl group can be introduced via a palladium-catalyzed stannylation reaction using trimethyltin chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Methylsulfonyl)-3-(trimethylstannyl)-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methylsulfonyl group, yielding the corresponding indole derivative.
Substitution: The trimethylstannyl group can be substituted with other functional groups through cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Stille coupling, are commonly employed
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Indole derivatives.
Substitution: Various functionalized indole derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1-(Methylsulfonyl)-3-(trimethylstannyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties .
Wirkmechanismus
The mechanism of action of 1-(Methylsulfonyl)-3-(trimethylstannyl)-1H-indole depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. The molecular targets and pathways involved in its biological or medicinal applications would depend on the specific bioactive compounds derived from it .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Methylsulfonyl)-1H-pyrrole: Similar in structure but with a pyrrole ring instead of an indole ring.
Trimethylstannyl arylboronates: Compounds that feature both tin and boron substituents on an aromatic ring
Uniqueness
1-(Methylsulfonyl)-3-(trimethylstannyl)-1H-indole is unique due to the presence of both a methylsulfonyl and a trimethylstannyl group on the indole ring, which provides distinct reactivity and potential for diverse applications in synthesis and material science.
Eigenschaften
CAS-Nummer |
167410-91-5 |
|---|---|
Molekularformel |
C12H21NO2SSn |
Molekulargewicht |
362.075 |
IUPAC-Name |
methane;1-methylsulfonylindole;tin |
InChI |
InChI=1S/C9H9NO2S.3CH4.Sn/c1-13(11,12)10-7-6-8-4-2-3-5-9(8)10;;;;/h2-7H,1H3;3*1H4; |
InChI-Schlüssel |
JUSFLWWZXKUKPE-UHFFFAOYSA-N |
SMILES |
C.C.C.CS(=O)(=O)N1C=CC2=CC=CC=C21.[Sn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Hydroxy-2-(tritylamino)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B570603.png)
![6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B570604.png)
![Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate](/img/structure/B570606.png)
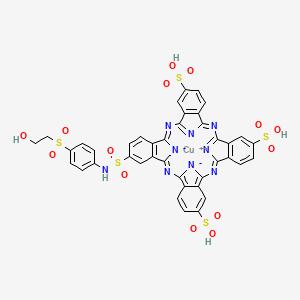
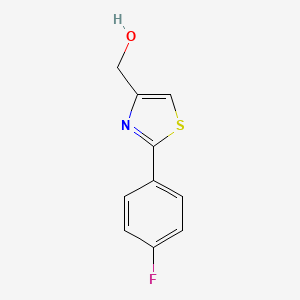
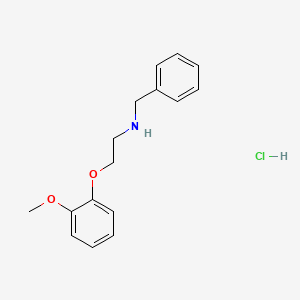
![Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B570613.png)
![Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B570614.png)
